molecular formula C14H19N5O2 B2561763 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379950-40-8

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2561763
CAS No.: 2379950-40-8
M. Wt: 289.339
InChI Key: ZSXBIQGYEAZYEJ-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 5-methyl-1,3,4-oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function . The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

IUPAC Name

2-methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11-17-18-13(21-11)9-19-7-2-4-12(8-19)10-20-14-15-5-3-6-16-14/h3,5-6,12H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBIQGYEAZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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